1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of a thiolane ring, a pyridine ring, and an indole moiety
Scientific Research Applications
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridine derivatives also have a wide range of pharmacological activities .
Mode of action
Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The effects of indole derivatives can vary widely depending on their specific structures and the biological targets they interact with .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and overall structure.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring but lack the thiolane and indole components.
Uniqueness
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole is unique due to its combination of a thiolane ring, a pyridine ring, and an indole moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)22-15-8-10-23-12-15/h1-6,11,15H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHYHACZDTYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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